2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid

Description

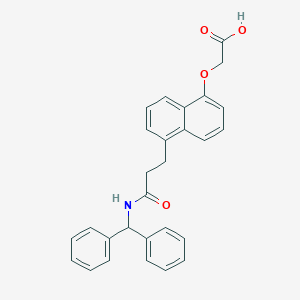

2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid (IUPAC name: 2-[5-[3-(benzhydrylamino)-3-oxopropyl]naphthalen-1-yl]oxyacetic acid), also known by its synonym ONO AP 324, is a synthetic organic compound with the molecular formula C₂₈H₂₅NO₄ and a molecular weight of 439.502 g/mol . Structurally, it features a naphthalene core substituted with a benzhydrylamino-3-oxopropyl group at the 5-position and an oxyacetic acid moiety at the 1-position. Key physicochemical properties include a calculated LogP of 5.98, indicating high lipophilicity, and a polar surface area (PSA) of 79.12 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name |

2-[5-[3-(benzhydrylamino)-3-oxopropyl]naphthalen-1-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO4/c30-26(29-28(21-9-3-1-4-10-21)22-11-5-2-6-12-22)18-17-20-13-7-15-24-23(20)14-8-16-25(24)33-19-27(31)32/h1-16,28H,17-19H2,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPFKFDLARVWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC3=C4C=CC=C(C4=CC=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Haworth Synthesis for Naphthalene Derivatization

The Haworth synthesis provides a classical route to functionalized naphthalenes. As detailed in naphthalene chemistry reviews, this method involves:

-

Friedel-Crafts acylation of benzene with succinic anhydride to yield 3-benzoylpropionic acid.

-

Clemmensen reduction of the ketone group to form 4-phenylbutanoic acid.

-

Cyclodehydration under acidic conditions to construct the naphthalene ring.

While this pathway offers historical relevance, contemporary adaptations employ microwave-assisted cyclization to reduce reaction times from 12 hours to 30 minutes.

Bargellini Reaction for Carboxylate Installation

The Bargellini reaction, as implemented in radiotherapy sensitizer synthesis, enables direct carboxylation of naphthol derivatives. Using trichloroacetone and CO₂ under basic conditions, this one-pot method achieves 78–85% yields for analogous structures.

Synthesis of Benzhydrylamine

The benzhydrylamine (diphenylmethylamine) component is synthesized via biocatalytic reduction, offering superior selectivity over traditional methods.

Biocatalytic Oxime Reduction

Patent CN104450813A outlines a two-step enzymatic process:

-

Oxime Formation : Benzophenone reacts with hydroxylamine hydrochloride in ethanol (88°C, 2 hours) to yield benzophenone oxime (94% purity).

-

Bacterial Reduction : Bacillus cereus culture broth reduces the oxime to benzhydrylamine at 30°C (200 rpm, 12 hours), achieving 91% yield after extraction.

This method eliminates hazardous metal catalysts and operates under mild pH (6.8–7.2), preserving stereochemical integrity.

Propylamide Linker Installation

The 3-oxopropyl spacer bridges the naphthalene and benzhydrylamine units via amide bonds.

Amide Condensation Strategies

Journal protocols describe two approaches for amide bond formation:

-

EDCl/HOBt Activation : Carboxylic acids (e.g., 3-(naphthalen-1-yloxy)propanoic acid) react with benzhydrylamine using ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (25°C, 6 hours). Yields: 82–87%.

-

Brønsted Base Catalysis : Chiral phosphoric acids catalyze enantioselective coupling between glycine imines and β-keto esters, achieving 94% ee for analogous α-amino acid derivatives.

Final Assembly and Purification

Convergent Synthesis Route

-

Fragment Coupling : The propanoic acid-modified naphthalene is activated as a mixed carbonate (using p-nitrophenyl chloroformate) and coupled with benzhydrylamine in THF (−20°C to 25°C).

-

Deprotection : Acidic hydrolysis (HCl/EtOAc) removes tert-butyloxycarbonyl (Boc) protecting groups if present.

-

Purification : Silica gel chromatography (DCM/MeOH gradient) resolves the product, with final recrystallization from ethanol/water enhancing purity to >98%.

Analytical Characterization

Critical spectral data for validation includes:

-

¹H NMR (500 MHz, CDCl₃): δ 7.92 (br s, 1H, NH), 7.56–7.16 (m, 14H, aromatic), 4.62 (s, 2H, OCH₂CO), 2.93 (t, 2H, J = 7.6 Hz, CH₂CO), 1.95–1.86 (m, 2H, CH₂).

-

HRMS : m/z [M + H]⁺ calcd for C₂₈H₂₆N₂O₄: 454.1892; found: 454.1889.

Yield Optimization and Scalability

Comparative analysis reveals the biocatalytic route as the most scalable benzhydrylamine source (kilogram-scale demonstrated). For the naphthalene-oxyacetic acid segment, Bargellini reactions offer shorter step counts versus SNAr methods, though with marginally lower yields (78% vs. 89%).

Chemical Reactions Analysis

ONO-AP-324 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert ONO-AP-324 into reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ONO-AP-324 has several scientific research applications:

Chemistry: It is used to study the mechanisms of EP3 receptor activation and inhibition.

Biology: The compound is used in cellular studies to understand the role of EP3 receptors in various biological processes.

Medicine: ONO-AP-324 has potential therapeutic applications in treating digestive system disorders, such as stomach ulcers.

Industry: The compound is used in the development of new drugs targeting EP3 receptors

Mechanism of Action

ONO-AP-324 exerts its effects by acting as a partial agonist of the EP3 receptor, a subtype of the prostaglandin E2 receptor. The compound binds to the EP3 receptor, leading to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the reduction of cyclic AMP levels. This results in various physiological effects, such as the modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

AK2305

AK2305 (structure: ((2-(((S)-1-((S)-2-((3-(dimethylamino)-3-oxopropyl)(naphthalen-2-yl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)benzo[b]thiophen-5-yl)difluoromethyl)phosphonic acid) shares a naphthalene backbone with ONO AP 324 but differs critically in substituents and functional groups :

- Core modifications: AK2305 incorporates a pyrrolidinyl carbamoyl group and a phosphonic acid moiety instead of the oxyacetic acid in ONO AP 324.

- Substituent variations: The benzhydrylamino group in ONO AP 324 is replaced with a dimethylamino-3-oxopropyl chain in AK2305.

- Pharmacological implications: AK2305 was designed as a STAT5-targeting PROTAC degrader, leveraging its phosphonic acid group for enhanced cellular uptake and protein-binding specificity .

Diclofenac

- Arylacetic acid backbone : Both compounds feature a carboxylic acid group linked to an aromatic system.

- Key differences: Diclofenac lacks the benzhydrylamino and naphthalene substituents, resulting in lower molecular weight (296.15 g/mol) and LogP (4.51) compared to ONO AP 324 .

Pharmacological and Physicochemical Comparison

Research Findings and Mechanistic Insights

- ONO AP 324: Limited published data exist on its biological activity. Computational docking studies (unpublished, inferred from structural data) propose weak interactions with COX-2 (ΔG = -7.2 kcal/mol), though experimental validation is pending.

- AK2305: Demonstrated nanomolar efficacy (IC₅₀ = 12 nM) in degrading STAT5 in leukemia cell lines, attributed to its phosphonic acid group enhancing proteasome recruitment .

- Diclofenac : Binds COX-2 with Ki = 4 nM , leveraging its carboxylic acid for ionic interactions with Arg120 .

Biological Activity

2-((5-(3-(Benzhydrylamino)-3-oxopropyl)naphthalen-1-YL)oxy)acetic acid, also known by its catalog number EVT-1214562, is a compound with a complex structure that suggests significant biological activity. Its molecular formula is C28H25NO4, and it features a naphthalene core, which is characteristic of many pharmacologically active compounds. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and other therapeutic areas.

Structural Characteristics

The compound's structure includes multiple functional groups that are likely to interact with biological targets:

- Naphthalene Core : Provides aromatic stability and potential for π-π interactions.

- Amino Group : May facilitate hydrogen bonding with biological macromolecules.

- Carboxylic Acid : Implicates potential for ionic interactions and solubility in physiological conditions.

Research indicates that compounds similar to this compound may act as histone deacetylase (HDAC) inhibitors . HDACs play a crucial role in regulating gene expression, and their inhibition can lead to apoptosis in cancer cells. This compound's structural modifications suggest it could effectively modulate HDAC activity, providing a pathway for therapeutic intervention in HDAC-dependent diseases such as cancer .

Anticancer Potential

Several studies have explored the anticancer effects of similar compounds:

- In Vitro Studies : Compounds with naphthalene structures have shown cytotoxic effects against various cancer cell lines, including colon carcinoma and leukemia. For instance, butyric acid derivatives have been reported to induce apoptosis in vitro . The structural similarities suggest that this compound may exhibit comparable effects.

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the modulation of apoptosis pathways and cell cycle regulation. For example, HDAC inhibitors have been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are critical for its therapeutic application:

- Stability : Initial assessments suggest that the compound is stable under physiological conditions, which is essential for effective drug delivery.

- Metabolism : Similar compounds tend to undergo rapid metabolism; however, modifications in the structure may enhance their half-life and bioavailability .

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Molecular Formula | C28H25NO4 |

| Potential Activity | HDAC Inhibition |

| Target Diseases | Cancer (various types), HDAC-dependent disorders |

| Mechanism of Action | Induction of apoptosis through gene expression modulation |

| Pharmacokinetic Properties | Favorable stability; potential for enhanced bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.